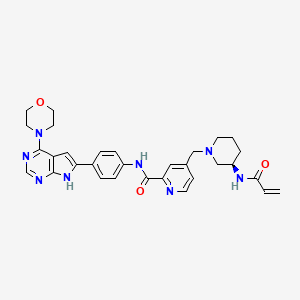
Menin-MLL inhibitor 21
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Menin-MLL inhibitor 21 is a small molecule inhibitor that targets the interaction between menin and mixed-lineage leukemia (MLL) proteinsBy inhibiting this interaction, this compound aims to disrupt the oncogenic activity of MLL fusion proteins, offering a promising therapeutic strategy for treating acute myeloid leukemia and other related malignancies .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Menin-MLL inhibitor 21 involves multiple steps, including the formation of key intermediates and the final coupling reaction. The synthetic route typically starts with the preparation of a core scaffold, followed by functionalization to introduce specific substituents that enhance the binding affinity and selectivity for the menin-MLL interaction. Common reaction conditions include the use of organic solvents, catalysts, and controlled temperature and pressure settings to optimize yield and purity .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale while maintaining the quality and consistency of the final product. This process includes optimizing reaction conditions, purification methods, and quality control measures to ensure the compound meets regulatory standards. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are commonly used for quality assurance .
化学反应分析
Types of Reactions
Menin-MLL inhibitor 21 undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Replacement of one functional group with another, often using nucleophilic or electrophilic reagents
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperature and solvent conditions.
Substitution: Nucleophiles like halides, amines, and alcohols, often in the presence of catalysts or under reflux conditions
Major Products Formed
The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of derivatives, depending on the nucleophile used .
科学研究应用
Menin-MLL inhibitor 21 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study protein-protein interactions and to develop new synthetic methodologies.
Biology: Employed in cellular and molecular biology research to investigate the role of menin-MLL interactions in gene regulation and cell differentiation.
Medicine: Explored as a potential therapeutic agent for treating acute myeloid leukemia and other cancers involving MLL rearrangements. .
Industry: Utilized in the development of new drugs and therapeutic strategies targeting protein-protein interactions
作用机制
Menin-MLL inhibitor 21 exerts its effects by binding to the menin protein and preventing its interaction with MLL fusion proteins. This disruption inhibits the oncogenic activity of MLL fusion proteins, leading to the downregulation of target genes involved in cell proliferation and survival. The molecular targets and pathways involved include the inhibition of histone methylation and the modulation of gene expression patterns associated with leukemia .
相似化合物的比较
Menin-MLL inhibitor 21 is unique in its high affinity and selectivity for the menin-MLL interaction. Similar compounds include:
Revumenib (SNDX-5613): Another menin inhibitor with demonstrated efficacy in clinical trials for acute myeloid leukemia.
Ziftomenib (KO-539): A menin inhibitor with a different chemical structure but similar mechanism of action.
DS-1594a: A novel menin-MLL1 inhibitor with potent activity against MLL-rearranged leukemia cells.
These compounds share the common goal of targeting the menin-MLL interaction but differ in their chemical structures, binding affinities, and pharmacokinetic properties. This compound stands out due to its unique structural features and optimized drug-like properties .
属性
CAS 编号 |
2448172-22-1 |
|---|---|
分子式 |
C31H34N8O3 |
分子量 |
566.7 g/mol |
IUPAC 名称 |
N-[4-(4-morpholin-4-yl-7H-pyrrolo[2,3-d]pyrimidin-6-yl)phenyl]-4-[[(3R)-3-(prop-2-enoylamino)piperidin-1-yl]methyl]pyridine-2-carboxamide |
InChI |
InChI=1S/C31H34N8O3/c1-2-28(40)35-24-4-3-11-38(19-24)18-21-9-10-32-27(16-21)31(41)36-23-7-5-22(6-8-23)26-17-25-29(37-26)33-20-34-30(25)39-12-14-42-15-13-39/h2,5-10,16-17,20,24H,1,3-4,11-15,18-19H2,(H,35,40)(H,36,41)(H,33,34,37)/t24-/m1/s1 |
InChI 键 |
CPRLHPSXWZTPMC-XMMPIXPASA-N |
手性 SMILES |
C=CC(=O)N[C@@H]1CCCN(C1)CC2=CC(=NC=C2)C(=O)NC3=CC=C(C=C3)C4=CC5=C(N4)N=CN=C5N6CCOCC6 |
规范 SMILES |
C=CC(=O)NC1CCCN(C1)CC2=CC(=NC=C2)C(=O)NC3=CC=C(C=C3)C4=CC5=C(N4)N=CN=C5N6CCOCC6 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















